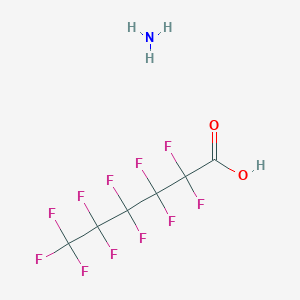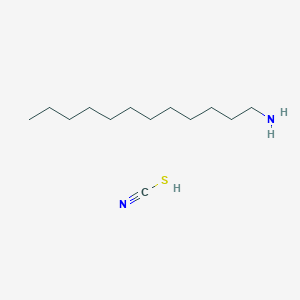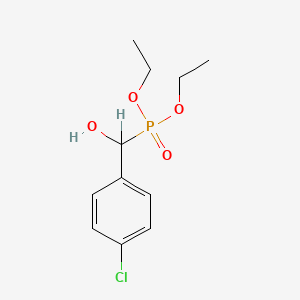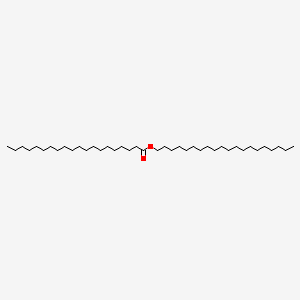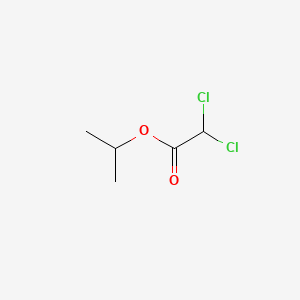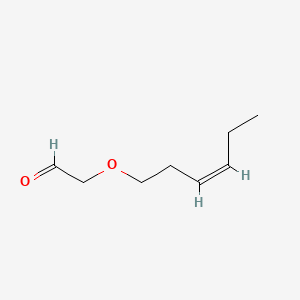
Cis-3-hexenyl oxy-acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Ozonolysis of Cis-3-hexenyl acetate: This method involves the reaction of cis-3-hexenyl acetate with ozone to form cis-3-hexenyl oxy-acetaldehyde.
Hydroformylation of Cis-3-hexen-1-ol: This method involves the hydroformylation of cis-3-hexen-1-ol using a rhodium catalyst to produce this compound.
Industrial Production Methods: The industrial production of this compound often involves the ozonolysis of cis-3-hexenyl acetate due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: It can be reduced to form alcohols using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: : Cis-3-hexenyl oxy-acetaldehyde is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions .
Biology: : It is studied for its role in plant defense mechanisms as it is a component of green leaf volatiles that are released by plants in response to mechanical damage or herbivore attack .
Medicine: : Research is ongoing to explore its potential therapeutic applications due to its bioactive properties .
Industry: : It is widely used in the flavor and fragrance industry due to its pleasant odor .
Mécanisme D'action
Cis-3-hexenyl oxy-acetaldehyde exerts its effects through various molecular targets and pathways. In plants, it acts as a signaling molecule that triggers defense responses by activating pathways involving calcium signals, jasmonic acid, and ethylene . In chemical reactions, it undergoes typical aldehyde reactions such as nucleophilic addition and oxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cis-3-hexenyl acetate: Similar in structure but with an acetate group instead of an aldehyde group.
Cis-3-hexen-1-ol: An alcohol derivative of cis-3-hexenyl oxy-acetaldehyde.
Trans-2-hexenyl acetate: A structural isomer with different spatial arrangement.
Uniqueness: : this compound is unique due to its aldehyde functional group, which imparts distinct reactivity and odor properties compared to its similar compounds .
Propriétés
Numéro CAS |
68133-72-2 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
2-hex-3-enoxyacetaldehyde |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-7-10-8-6-9/h3-4,6H,2,5,7-8H2,1H3 |
Clé InChI |
WNAJHTHKGZCCGS-UHFFFAOYSA-N |
SMILES |
CCC=CCCOCC=O |
SMILES canonique |
CCC=CCCOCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


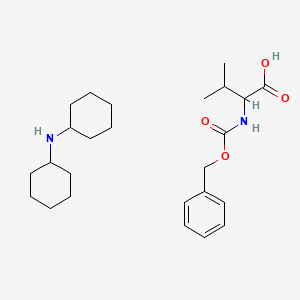
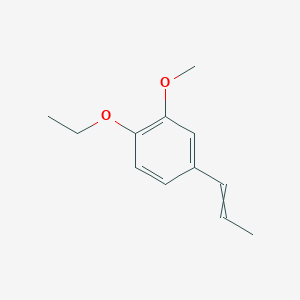

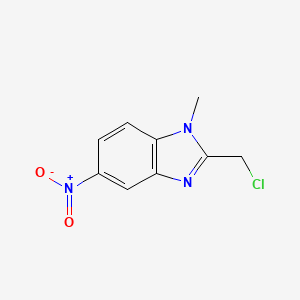
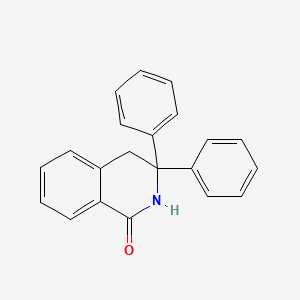
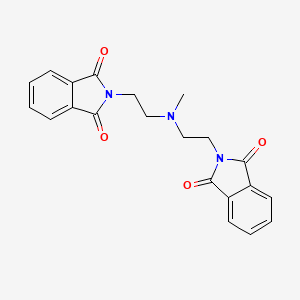
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(phenylmethyl)-, 3,9-dioxide](/img/structure/B1619617.png)
